molecular formula C19H24N4O2S B6567065 2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3-methylphenyl)acetamide CAS No. 921476-49-5

2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3-methylphenyl)acetamide

Cat. No.: B6567065
CAS No.: 921476-49-5
M. Wt: 372.5 g/mol
InChI Key: VDSUZGGHLBRICS-UHFFFAOYSA-N
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Description

2-{2-[(Cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3-methylphenyl)acetamide is a complex organic compound characterized by its unique thiazole ring structure and the presence of both cyclohexyl and methylphenyl groups. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3-methylphenyl)acetamide typically involves multiple steps, starting with the formation of the thiazole ring One common method involves the reaction of a thioamide with a haloketone under basic conditions to form the thiazole core

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, 2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3-methylphenyl)acetamide has shown potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development and biochemical studies.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a subject of interest for pharmaceutical research.

Industry

Industrially, the compound can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its stability and reactivity make it suitable for various applications in material science and chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved can include signal transduction, metabolic processes, or cellular regulation mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(Cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3,5-dimethylphenyl)acetamide
  • 2-{2-[(Cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(4-methylphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3-methylphenyl)acetamide stands out due to the specific positioning of the methyl group on the phenyl ring. This structural variation can influence its reactivity, biological activity, and overall properties, making it unique in its class.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c1-13-6-5-9-15(10-13)20-17(24)11-16-12-26-19(22-16)23-18(25)21-14-7-3-2-4-8-14/h5-6,9-10,12,14H,2-4,7-8,11H2,1H3,(H,20,24)(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDSUZGGHLBRICS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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